Suc-Ala-Val-Pro-Phe-pNA
Overview
Description
Suc-Ala-Val-Pro-Phe-pNA is a useful research compound. Its molecular formula is C32H40N6O9 and its molecular weight is 652.7 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Suc-Ala-Val-Pro-Phe-pNA is a synthetic peptide that primarily targets various proteases, including alpha-chymotrypsin , fungal chymotrypsin-like serine protease , human leukocyte cathepsin G , and subtilisin . These enzymes play crucial roles in protein degradation and turnover, which are essential processes in cellular function and homeostasis.
Mode of Action
The interaction of this compound with its targets involves the cleavage of the peptide by the protease enzymes. The cleavage of this compound by these enzymes releases 4-nitroaniline , a yellow compound that can be detected spectrophotometrically . This cleavage and subsequent release of 4-nitroaniline serve as a measure of the activity of the target enzymes .
Biochemical Pathways
The action of this compound primarily affects the proteolytic pathways in the cell. By serving as a substrate for various proteases, it influences protein degradation processes. For instance, it has been used to identify new proteolytic activity in yeast mutants . Additionally, it is a substrate for peptidyl prolyl cis-trans isomerases (PPIases), which catalyze the cis-trans isomerization of X-Pro peptide bonds .
Pharmacokinetics
It is soluble in n,n-dimethylformamide (dmf) at 25 mg/ml , which suggests that it could be readily absorbed and distributed in biological systems
Result of Action
The cleavage of this compound by target enzymes results in the release of 4-nitroaniline . This release can be measured spectrophotometrically, providing a quantitative readout of enzyme activity . Therefore, the primary molecular effect of this compound’s action is the modulation of protease activity, which can have downstream effects on protein turnover and other cellular processes.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its solubility and stability can be affected by the solvent used . It is recommended to prepare aqueous solutions of this compound immediately prior to use , suggesting that it may be unstable over extended periods in solution. Additionally, its enzymatic cleavage can be influenced by the pH and temperature of the reaction environment .
Biochemical Analysis
Biochemical Properties
Suc-Ala-Val-Pro-Phe-pNA plays a crucial role in biochemical reactions as a substrate for several proteolytic enzymes. It interacts with enzymes such as chymotrypsin, cathepsin G, and peptidyl-prolyl isomerase. The interaction with these enzymes involves the cleavage of the peptide bond, resulting in the release of p-nitroaniline, which can be measured spectrophotometrically at 405-410 nm . This interaction is essential for studying the activity and specificity of these enzymes in various biochemical assays.
Cellular Effects
This compound influences various cellular processes by serving as a substrate for proteolytic enzymes. In cells, it can affect enzyme activity, which in turn impacts cell signaling pathways, gene expression, and cellular metabolism. For example, the cleavage of this compound by chymotrypsin can lead to changes in protein degradation pathways, affecting overall cellular function . Additionally, its interaction with cathepsin G can influence immune cell function and inflammatory responses.
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the active site of proteolytic enzymes. Upon binding, the enzyme catalyzes the hydrolysis of the peptide bond, releasing p-nitroaniline. This process is highly specific and depends on the enzyme’s active site configuration. For instance, chymotrypsin exhibits a high affinity for this compound due to its ability to recognize and bind to the specific amino acid sequence . This specificity is crucial for studying enzyme kinetics and inhibitor screening.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is generally stable when stored at -20°C, but its activity can decrease over time if not stored properly . Long-term studies have shown that this compound can maintain its activity for several months under optimal conditions. Repeated freeze-thaw cycles can lead to degradation and reduced efficacy in enzymatic assays .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, it serves as an effective substrate for studying enzyme activity without causing significant adverse effects. At high doses, it can lead to toxic effects and interfere with normal cellular functions . Studies have shown that there is a threshold dose beyond which the compound can cause cellular toxicity and affect overall animal health . It is essential to optimize the dosage to achieve accurate and reliable results in enzyme assays.
Metabolic Pathways
This compound is involved in metabolic pathways related to proteolytic enzyme activity. It interacts with enzymes such as chymotrypsin, cathepsin G, and peptidyl-prolyl isomerase, which play roles in protein degradation and processing . The cleavage of this compound by these enzymes releases p-nitroaniline, which can be further metabolized or excreted by the cell. This interaction is crucial for understanding the metabolic flux and regulation of proteolytic pathways.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed based on its interactions with specific transporters and binding proteins. The compound’s succinyl group increases its water solubility, facilitating its transport across cellular membranes . Once inside the cell, it can localize to specific compartments where proteolytic enzymes are active. This distribution is essential for its function as a substrate in enzymatic assays.
Subcellular Localization
This compound’s subcellular localization is influenced by its interactions with targeting signals and post-translational modifications. The compound can be directed to specific organelles such as lysosomes, where proteolytic enzymes like cathepsin G are active . This localization is crucial for its role in studying enzyme activity within different cellular compartments. Additionally, the succinyl group on this compound can affect its stability and localization within the cell.
Properties
IUPAC Name |
4-[[(2S)-1-[[(2S)-3-methyl-1-[(2S)-2-[[(2S)-1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H40N6O9/c1-19(2)28(36-29(42)20(3)33-26(39)15-16-27(40)41)32(45)37-17-7-10-25(37)31(44)35-24(18-21-8-5-4-6-9-21)30(43)34-22-11-13-23(14-12-22)38(46)47/h4-6,8-9,11-14,19-20,24-25,28H,7,10,15-18H2,1-3H3,(H,33,39)(H,34,43)(H,35,44)(H,36,42)(H,40,41)/t20-,24-,25-,28-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHKDLQZINZYZQD-QIBSBUDHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C(C)NC(=O)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H40N6O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
652.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.